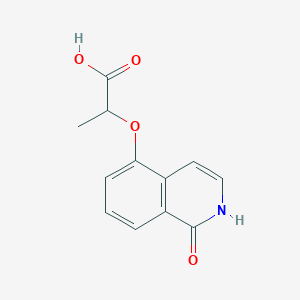

2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted for DMSO-d₆):

¹³C NMR :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 233.22 ([M]⁺), consistent with the molecular weight.

- Fragment at m/z 189 : Loss of CO₂ from the carboxylic acid group.

- Base peak at m/z 145 : Isoquinolinone ion after cleavage of the ether bond .

Computational Modeling of Electronic Structure

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.

- HOMO : Localized on the isoquinoline π-system.

- LUMO : Dominated by the ketone and carboxylic acid groups.

- Electrostatic potential (ESP) :

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.2 |

| LUMO energy (eV) | -1.9 |

| Dipole moment (Debye) | 3.8 |

These insights guide predictions of reactivity and interaction with biological targets, particularly in hydrogen-bond-driven molecular recognition .

Propriétés

IUPAC Name |

2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(12(15)16)17-10-4-2-3-9-8(10)5-6-13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVZCHNNXNZHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC2=C1C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656750 | |

| Record name | 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62000-97-9 | |

| Record name | 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid typically involves the reaction of isoquinoline derivatives with propionic acid derivatives under specific conditions. One common method includes the use of isoquinoline-5-ol as a starting material, which is then reacted with propionyl chloride in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propionic acid group can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with propionic acid derivatives. Common methods include:

- Reactions with Propionyl Chloride : Isoquinoline-5-ol is reacted with propionyl chloride in the presence of a base like pyridine.

- Esterification : The compound can react with alcohols to form esters.

The reactivity of 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid allows it to undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of numerous derivatives that may enhance biological activity or alter pharmacokinetic properties.

Chemistry

This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds through various chemical transformations.

Biology

Research has indicated that this compound may exhibit several biological activities:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound has shown potential for binding to neurotransmitter receptors, suggesting a role in modulating neurotransmission.

Medicine

The compound is being investigated for its potential therapeutic effects:

- Drug Development : Studies are exploring its efficacy as a lead compound for developing new medications targeting various diseases.

- Pharmacological Studies : Its interactions with biological targets such as enzymes and receptors are being characterized to understand its mechanism of action better.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups or structural features.

Mécanisme D'action

The mechanism of action of 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Several phenoxypropionic acid derivatives are widely used as herbicides. These compounds share the core propionic acid backbone but differ in substituents on the aromatic/heteroaromatic ring:

Notes:

- ‡CAS number omitted in source.

Pharmaceutical Derivatives

Ketoprofen (), a nonsteroidal anti-inflammatory drug (NSAID), shares the propionic acid backbone but substitutes the aromatic ring with a benzoyl group. Unlike the target compound, ketoprofen’s activity arises from cyclooxygenase inhibition via its α-arylpropionic acid structure .

Patent-Based Analogues

A 2010 patent () describes 2-(substituted oxygen)-3-(substituted phenyl)propionic acid derivatives with anti-inflammatory properties. The target compound’s isoquinolinone group may enhance π-π stacking or hydrogen-bonding interactions compared to simpler phenyl derivatives, though pharmacological data are absent in the evidence .

Key Research Findings and Data Gaps

- Synthesis and Stability: No synthesis details are provided for this compound. However, analogous phenoxypropionic acids (e.g., MCPP) are synthesized via nucleophilic substitution of chlorophenols with halo-propionic acids .

- Toxicology: The compound’s hazards remain uncharacterized, unlike MCPP, which is classified as a carcinogen .

Activité Biologique

2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of approximately 233.23 g/mol, this compound combines an isoquinoline moiety with a propionic acid group. Its potential pharmacological properties make it a candidate for further investigation in various therapeutic areas.

Chemical Structure and Properties

The compound's structure is characterized by an ether bond linking the isoquinoline and propionic acid functionalities. This unique architecture may confer distinct biological activities compared to other compounds in the isoquinoline family.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.23 g/mol |

| CAS Number | 62000-97-9 |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication, particularly in the context of hepatitis C virus (HCV) NS5B polymerase. For instance, derivatives of isoquinoline have shown moderate inhibitory potency against HCV polymerase, indicating that similar mechanisms may be applicable to this compound .

- Anti-cancer Properties : Isoquinoline derivatives are known for their anti-proliferative effects against various cancer cell lines. Compounds structurally related to this compound have demonstrated significant activity against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cells, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound may interact with specific enzymes and receptors, modulating their activity. This interaction could lead to therapeutic effects by inhibiting or activating biochemical pathways involved in disease processes.

The mechanism of action for this compound likely involves binding to active sites on enzymes or receptors, thereby inhibiting their functions or altering signaling pathways. This could be particularly relevant in contexts such as inflammatory responses or neuropharmacology.

Case Studies

Several studies have investigated the biological activity of isoquinoline derivatives:

- Antiviral Studies : A study on 2-hydroxy-1-oxo-1,2-dihydroisoquinoline derivatives found that certain compounds exhibited IC₅₀ values in the low micromolar range against HCV NS5B polymerase . Such findings indicate that structural modifications can enhance antiviral potency.

- Anti-cancer Efficacy : Research on quinolone derivatives showed promising anti-proliferative effects across multiple cancer cell lines, with some compounds achieving IC₅₀ values as low as 1.2 µM against MCF-7 cells, highlighting the potential of these compounds in cancer therapy .

- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of isoquinoline-based compounds revealed their ability to modulate key metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Q & A

Q. Table 1: Comparison of Synthetic Parameters

| Method | Reactants | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| A | 5-hydroxy-isoquinolinone + bromo-propionate | K₂CO₃ | DMF | 65–75 | |

| B | Thienyl ketone rearrangement (analogous) | H₂SO₄ | Toluene | 80–85 |

Basic Characterization: Which spectroscopic techniques are prioritized for structural confirmation?

Answer:

- 1H/13C NMR : To confirm the isoquinoline ring substitution pattern and propionic acid linkage.

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

- HPLC-UV : Assesses purity (>95% recommended for biological assays). Canonical SMILES strings (e.g., ) aid in computational validation .

Advanced Synthesis: How can reaction conditions be optimized to mitigate low yields?

Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene minimizes side reactions in rearrangements .

- Catalyst Screening : High-throughput testing of palladium or copper catalysts for cross-coupling efficiency.

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition risks for sensitive intermediates.

- In-Situ Monitoring : Techniques like FT-IR track reaction progress and intermediate stability .

Basic Safety: What are the critical hazards and handling protocols?

Answer:

- GHS Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2) per and .

- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles.

- Engineering Controls : Use fume hoods for weighing and reactions. Avoid dust generation via wet methods .

Advanced Safety: How to design exposure control measures for long-term studies?

Answer:

- Air Monitoring : Implement OSHA-compliant personal sampling (29 CFR 1910.1020) to quantify airborne concentrations .

- Decontamination : Emergency showers/eye wash stations (per ) and pH-neutral cleaners for spills .

- Medical Surveillance : Baseline health screenings and periodic checks for systemic toxicity markers .

Advanced Bioactivity: How to address contradictions in pharmacological data?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO <0.1%).

- Degradation Analysis : Confirm compound stability under assay conditions via HPLC (e.g., ’s purity protocols) .

- Orthogonal Assays : Combine in vitro enzyme inhibition with in vivo inflammation models (e.g., ’s anti-inflammatory focus) .

Basic Stability: What storage conditions prevent decomposition?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester or amide bonds.

- Solvent Compatibility : Dissolve in anhydrous DMSO for long-term stock solutions .

Advanced Stability: How to identify degradation products under varying pH conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.